(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol
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Overview
Description
(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethoxy group and a fluorine atom on the phenyl ring, as well as a hydroxymethyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol typically involves the reaction of 2-ethoxy-5-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the hydroxymethyl group may enhance its binding affinity and selectivity towards these targets. Further studies are needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5-(2-Methoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol
- (5-(2-Ethoxy-4-fluorophenyl)-1H-pyrazol-3-yl)methanol
- (5-(2-Ethoxy-5-chlorophenyl)-1H-pyrazol-3-yl)methanol
Uniqueness
(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is unique due to the specific positioning of the ethoxy and fluorine groups on the phenyl ring This structural arrangement may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
[3-(2-ethoxy-5-fluorophenyl)-1H-pyrazol-5-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-2-17-12-4-3-8(13)5-10(12)11-6-9(7-16)14-15-11/h3-6,16H,2,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTRFQZZDHJEDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C2=NNC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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